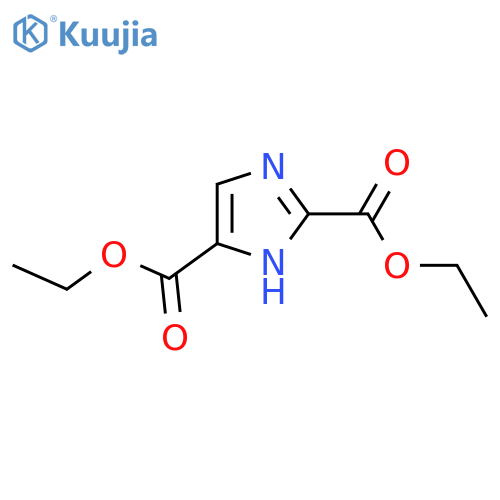

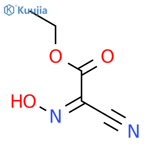

Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate

,

Journal of Heterocyclic Chemistry,

2003,

40(1),

159-162